molecular formula C3H7ClNaO4S B086206 Sodium 3-chloro-2-hydroxypropanesulfonate CAS No. 126-83-0

Sodium 3-chloro-2-hydroxypropanesulfonate

Cat. No.: B086206
CAS No.: 126-83-0
M. Wt: 197.59 g/mol
InChI Key: NWISHBWZLSLOBC-UHFFFAOYSA-N
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Description

Sodium 3-chloro-2-hydroxypropanesulfonate is a useful research compound. Its molecular formula is C3H7ClNaO4S and its molecular weight is 197.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53150. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Paper Strength Enhancement : Sodium 3-chloro-2-hydroxypropanesulfonate is used in the synthesis of amphoteric cellulose in aqueous NaOH-urea solution. This amphoteric cellulose derivative is applicable in paper strength enhancement. The paper strength performance indicates that the strength improvement of the products is closely related to the degree of substitution of the amphoteric cellulose (Song et al., 2013).

  • Surfactant Synthesis : The compound is involved in the synthesis of a variety of surfactants. One study reports the synthesis of 3-Allyloxy-2-hydroxy-1-propanesulfonic Acid Salt using Sodium 3-chloro-2-hydroxypropanesulfate as an intermediate, showcasing its role in producing compounds with commercial and industrial surfactant applications (Wang Jin-tang, 2005).

  • Pharmaceuticals : It is used in the synthesis of pharmacologically active compounds such as Sodium [35S]-3-aurothio-2-hydroxypropanesulfonate, known as Crysanol, which is used for the treatment of rheumatoid arthritis (Yadrovskaya et al., 1998).

  • Functional Materials Production : The synthesis and application of Oxiranemethanesulfonic acid sodium salt are discussed, where the molecule acts as a multifunctional matter due to its molecular structure that includes epoxy and hydrophilic sulfonate groups. This allows it to be used in the production of various functional materials with enhanced performance (Chen Zheng-guo, 2005).

  • Copolymer Synthesis : It is utilized in the synthesis of amphiphilic statistical copolymers for aqueous media, indicating its role in advanced material science for creating self-aggregating structures (Hashidzume et al., 2006).

  • Advanced Oxidation Processes : this compound is implicated in the degradation of pollutants such as azo dyes in advanced oxidation processes. This is relevant for environmental applications in water treatment and dye industry waste management (Yuan et al., 2011).

  • Asymmetric Hydrogenation : It is used in the asymmetric hydrogenation of amino acid precursors, promoting aggregation behavior and stereoselective effects. This showcases its application in the synthesis of chiral compounds, important in the pharmaceutical industry (Meissner et al., 1996).

Safety and Hazards

The safety data sheet advises avoiding breathing mist, gas, or vapors and avoiding contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of contact, rinse cautiously with water for several minutes .

Future Directions

Sodium 3-chloro-2-hydroxypropanesulfonate hemihydrate is used to prepare negatively charged probe particles to investigate the effect of nanoporosity of cellulosic fibers on their streaming potential and their interactions with cationic polyelectrolytes . It is also used to prepare surface-derivatized microcrystalline cellulose (MCC) particles having either a strong positive or a strong negative zeta potential .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 3-chloro-2-hydroxypropanesulfonate involves the reaction of 3-chloro-2-hydroxypropanesulfonic acid with sodium hydroxide.", "Starting Materials": ["3-chloro-2-hydroxypropanesulfonic acid", "sodium hydroxide"], "Reaction": [ "Step 1: Dissolve 3-chloro-2-hydroxypropanesulfonic acid in water", "Step 2: Add sodium hydroxide to the solution and stir for several hours", "Step 3: Adjust the pH of the solution to 7 using hydrochloric acid", "Step 4: Filter the solution to obtain the Sodium 3-chloro-2-hydroxypropanesulfonate product", "Step 5: Wash the product with water and dry it" ] }

CAS No.

126-83-0

Molecular Formula

C3H7ClNaO4S

Molecular Weight

197.59 g/mol

IUPAC Name

sodium;3-chloro-2-hydroxypropane-1-sulfonate

InChI

InChI=1S/C3H7ClO4S.Na/c4-1-3(5)2-9(6,7)8;/h3,5H,1-2H2,(H,6,7,8);

InChI Key

NWISHBWZLSLOBC-UHFFFAOYSA-N

Isomeric SMILES

C(C(CCl)O)S(=O)(=O)[O-].[Na+]

SMILES

C(C(CCl)O)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C(C(CCl)O)S(=O)(=O)O.[Na]

126-83-0

physical_description

Liquid;  OtherSolid

Pictograms

Corrosive; Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Epichlorohydrin (one mole, 93 g) is slowly added to an aqueous solution of one mole sodium bisulfite (104 g in about 120 ml water) while maintaining the temperature at about 80° C. The epichlorohydrin is added dropwise over about three hours, and after addition is complete, the mixture is stirred for an additional hour. After the mixture cools to about 20° C., the solids of 3-chloro-2-hydroxypropylsulfonic acid sodium salt formed from the reaction are filtered and analyzed by Nuclear Magnetic Resonance (NMR). The ISC spectra shows peaks at 69.99 ppm, 56.97 ppm, and 51.18 ppm from TMS (tetramethyl silane) and the proton spectrum shows, three groups of peaks centering at 2.95, 3.58 and 4.17 ppm (from TMS), in a 2:2:1 ratio respectively, consistent with the structure of CHPS.
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93 g
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120 mL
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3-chloro-2-hydroxypropylsulfonic acid sodium salt

Synthesis routes and methods II

Procedure details

The title alkylating agent was made by reacting sodium metabisulfite (104.5 g) with epichlorohydrin (101.8 g) in water (481 g). To this solution of alkylating agent at 50°-60° C. was added the product from Part A (157 g). This mixture was stirred and heated to 85°-90° C. Reaction was continued with the pH maintained in the range 8 to 9 by the incremental addition of 50% aqueous NaOH. Reaction was continued until the pH had stabilized and the ratio of ionic chloride to total chloride exceeded 0.99. Vacuum was applied to remove water until sufficient water had been removed to give a 50% solids product which was a clear, yellow liquid.
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104.5 g
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101.8 g
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481 g
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solvent
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solids
Yield
50%

Synthesis routes and methods III

Procedure details

The title alkylating agent was made by reacting sodium metabisulfite (104.5g) with epichlorohydrin (101.8g) in water (481g). To this solution of alkylating agent at 50-60° C. was added the product from Part A (157g). This mixture was stirred and heated to 85-90° C. Reaction was continued with the pH maintained in the range 8 to 9 by the incremental addition of 50% aqueous NaOH. Reaction was continued until the pH had stabilized and the ratio of ionic chloride to total chloride exceeded 0.99. Vacuum was applied to remove water until sufficient water had been removed to give a 50% solids product which was a clear, yellow liquid.
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0 (± 1) mol
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0 (± 1) mol
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( 157g )
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solids
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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